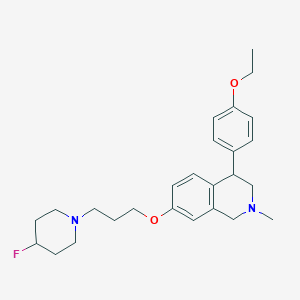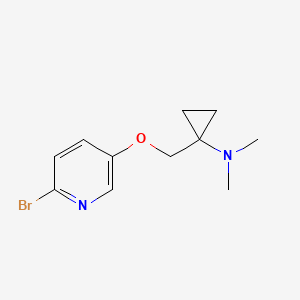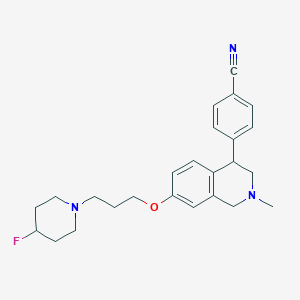
4-(7-(3-(4-Fluoropiperidin-1-yl)propoxy)-2-methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(7-(3-(4-fluoropiperidin-1-yl)propoxy)-2-methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)benzonitrile is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a fluorinated piperidine moiety, a tetrahydroisoquinoline core, and a benzonitrile group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.
Preparation Methods
One common synthetic route involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.
Chemical Reactions Analysis
4-(7-(3-(4-fluoropiperidin-1-yl)propoxy)-2-methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including antimicrobial and antifungal activities.
Biological Research: The compound is used in studies related to its interaction with biological targets and its potential as a drug candidate.
Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 4-(7-(3-(4-fluoropiperidin-1-yl)propoxy)-2-methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)benzonitrile involves its interaction with specific molecular targets within biological systems. The fluoropiperidine moiety is known to enhance the compound’s binding affinity to certain receptors, while the tetrahydroisoquinoline core plays a crucial role in its overall biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 4-(7-(3-(4-fluoropiperidin-1-yl)propoxy)-2-methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)benzonitrile include other fluorinated piperidine derivatives and tetrahydroisoquinoline-based compounds. These compounds share structural similarities but may differ in their specific functional groups and overall biological activities. The uniqueness of this compound lies in its combination of a fluorinated piperidine moiety with a benzonitrile group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C25H30FN3O |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
4-[7-[3-(4-fluoropiperidin-1-yl)propoxy]-2-methyl-3,4-dihydro-1H-isoquinolin-4-yl]benzonitrile |
InChI |
InChI=1S/C25H30FN3O/c1-28-17-21-15-23(30-14-2-11-29-12-9-22(26)10-13-29)7-8-24(21)25(18-28)20-5-3-19(16-27)4-6-20/h3-8,15,22,25H,2,9-14,17-18H2,1H3 |
InChI Key |
ZOTDNNWAQBXDPK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C2=C(C1)C=C(C=C2)OCCCN3CCC(CC3)F)C4=CC=C(C=C4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl-{1-[2-(pyridin-3-yloxy)-ethyl]-cyclopropyl}-amine fumarate](/img/structure/B10794138.png)
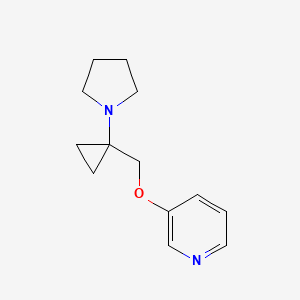
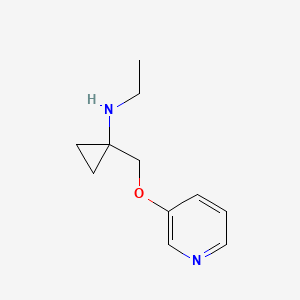
![Methyl-{1-[3-(pyridin-3-yloxy)-propyl]-cyclopropyl}-amine fumarate](/img/structure/B10794153.png)



![(2,2-Diphenylbenzo[d][1,3]dioxol-5-yl)(morpholino)methanone](/img/structure/B10794185.png)
